molecular formula C22H24BrN3O3S B445025 ETHYL 2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B445025
M. Wt: 490.4g/mol
InChI Key: PDNQTBVCZZLIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a unique combination of pyrazole, benzoyl, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by its coupling with a benzoyl chloride derivative. The final step involves the esterification of the thiophene carboxylic acid with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

Ethyl 2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The pyrazole and thiophene moieties can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is unique due to its combination of pyrazole, benzoyl, and thiophene moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H24BrN3O3S

Molecular Weight

490.4g/mol

IUPAC Name

ethyl 2-[[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C22H24BrN3O3S/c1-6-29-22(28)18-12(2)15(5)30-21(18)24-20(27)17-9-7-16(8-10-17)11-26-14(4)19(23)13(3)25-26/h7-10H,6,11H2,1-5H3,(H,24,27)

InChI Key

PDNQTBVCZZLIIN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)Br)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.